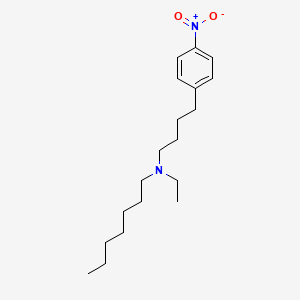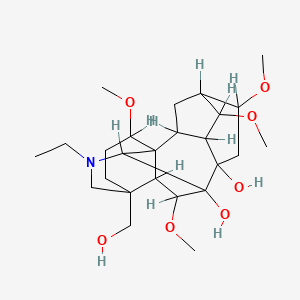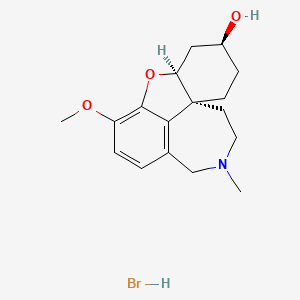
H-Lys-ala-betana
Overview
Description
H-Lys-Ala-betaNA, also known as Lys-Ala-βNA or Lys-Ala β-naphthylamide, is a biochemical compound used for proteomics research . It has a molecular formula of C19H26N4O2 and a molecular weight of 342.44 .
Molecular Structure Analysis
The molecular structure of H-Lys-Ala-betaNA consists of 19 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or resource .Chemical Reactions Analysis
Specific chemical reactions involving H-Lys-Ala-betaNA are not detailed in the available resources. As a compound used in proteomics research, it may participate in various biochemical reactions. For detailed reaction mechanisms, it’s recommended to refer to scientific literature .Physical And Chemical Properties Analysis
H-Lys-Ala-betaNA has a molecular weight of 342.44 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications
Proteomics Research
H-Lys-Ala-betaNA: is a biochemical compound used in proteomics research . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. H-Lys-Ala-betaNA can be utilized as a substrate or reagent in various proteomic assays to study protein structure, function, and interactions. Its role in the identification and quantification of proteins makes it an invaluable tool for researchers.
Antioxidant Research
Given the structural similarity to betalain pigments, which are known for their antioxidant properties , H-Lys-Ala-betaNA may be used in research to explore its potential as an antioxidant . This could lead to its application in studying oxidative stress-related diseases and the development of antioxidant therapies.
Food Industry
Lastly, the compound’s potential as a natural pigment, due to its relation to betalains, suggests that it could be explored for use as a food colorant . Its stability across a range of pH levels makes it an attractive option for providing color in various food products.
Mechanism of Action
The mechanism of action of H-Lys-Ala-betaNA is not explicitly mentioned in the available resources. As a biochemical used in proteomics research, it may interact with various proteins and enzymes. For a detailed understanding of its mechanism of action, it’s recommended to refer to scientific literature .
Safety and Hazards
properties
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24)/t13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNETYPHAKOATDA-GUYCJALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-ala-betana | |
CAS RN |
20314-31-2 | |
| Record name | Lys-ala β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















